molecular formula C13H18N2O4 B2913642 3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid CAS No. 2353693-83-9

3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid

Cat. No. B2913642
CAS RN: 2353693-83-9
M. Wt: 266.297
InChI Key: ARMGVEGQELQREJ-UHFFFAOYSA-N
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Description

3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid, also known as MPPA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPPA is a pyridine derivative that has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.

Scientific Research Applications

Hydrogen Bonding and Crystal Structure

Studies have explored the hydrogen bonding interactions and crystal structures of compounds related to "3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid". For instance, Dobbin et al. (1993) investigated hydrogen bonding in similar compounds through 1H NMR spectroscopy and X-ray crystallography, demonstrating intramolecular and intermolecular hydrogen bonding that affects the compound's crystalline structure (Dobbin et al., 1993).

Kinetics of Thermal Gas-Phase Elimination

The kinetics and mechanisms of thermal gas-phase elimination reactions of β-substituted carboxylic acids have been analyzed, providing insights into the stability and reactivity of these compounds under high temperatures. Al-Awadi et al. (2005) examined this for several acids, showing elimination products and proposing mechanisms based on a thermal retro-Michael reaction pathway (Al-Awadi et al., 2005).

Reactivity with Metal Salts

The reactivity of pyridine-derived acids toward metal salts has been studied to understand their potential in forming coordination polymers and macrocycles. Ghosh et al. (2004) found that pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form different products depending on reaction conditions, highlighting the compound's versatility in materials science (Ghosh et al., 2004).

properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-11-9(5-4-8-14-11)6-7-10(16)17/h4-5,8H,6-7H2,1-3H3,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMGVEGQELQREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid

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